2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[1-(3,4-dimethylphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-9-5-6-13(7-10(9)2)12(4)14-11(3)8-15/h5-7,11-12,14-15H,8H2,1-4H3 |
InChI Key |
IDUYKVFIUYWTAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(C)CO)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 3,4-Dimethylphenylacetone with Ethylamine
The most common synthetic route to 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol involves the reductive amination of 3,4-dimethylphenylacetone with ethylamine, followed by reduction of the imine intermediate to the amino alcohol.
$$
\text{3,4-Dimethylphenylacetone} + \text{ethylamine} \xrightarrow[\text{reductant}]{\text{solvent, catalyst}} \text{this compound}
$$
- Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used to reduce the imine intermediate to the amino alcohol.
- Solvents: Polar protic solvents such as ethanol or methanol are preferred to dissolve reactants and facilitate the reaction.
- Reaction conditions: Mild temperatures (room temperature to 50°C) are used to optimize yield and minimize side reactions.
- Yields: Reported yields range from 60% to 85%, depending on catalyst efficiency, purity of starting materials, and reaction time.
- Control of pH is critical to prevent side reactions such as over-alkylation or polymerization.
- Catalytic hydrogenation using Pd/C or Raney nickel can also be employed for the reduction step, offering cleaner reaction profiles.
Nucleophilic Substitution on Halohydrins
Another feasible synthetic route involves the nucleophilic substitution of halohydrins with ethylamine.
- Example: 1-chloro-3-(3,4-dimethylphenyl)propan-2-ol reacts with ethylamine to yield the target amino alcohol.
- Conditions: Heating at 95–100°C for extended periods (e.g., 18 hours) in solvents like ethyl acetate or toluene.
- Purification: Removal of amine hydrochloride salts by filtration, followed by solvent wash and crystallization.
- Yields: Moderate yields (~50-60%) reported depending on reaction scale and purity.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Reductive Amination | 3,4-Dimethylphenylacetone + Ethylamine | NaBH4 or LiAlH4, EtOH/MeOH, RT-50°C | Simple, direct, scalable | Requires careful pH control | 60–85 |
| Epoxide Ring Opening | Epoxypropanol derivative + Ethylamine | Low temp, inert atmosphere | Stereoselective, regioselective | Epoxide synthesis needed | Variable |
| Nucleophilic Substitution | Halohydrin + Ethylamine | Heat (95–100°C), ethyl acetate/toluene | Straightforward | Longer reaction time, moderate yield | 50–60 |
Research Findings and Industrial Perspectives
- Optimization: Studies emphasize the importance of temperature control and solvent choice to maximize yield and purity in reductive amination processes.
- Catalysts: Use of heterogeneous catalysts like Pd/C for hydrogenation steps improves selectivity and reduces impurities.
- Scale-up: Industrial synthesis favors reductive amination due to fewer steps and easier purification compared to epoxide routes.
- Purification: Crystallization of hydrochloride salts of the amino alcohol is a common method to obtain high-purity product.
- Safety: Handling of reducing agents and amines requires inert atmosphere and temperature control to avoid hazardous side reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural and inferred properties:
| Property | 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol | 3-(3,4-Dimethoxyphenyl)propan-1-ol |
|---|---|---|
| Substituents | 3,4-Dimethylphenyl + ethylamino group | 3,4-Dimethoxyphenyl |
| Functional Groups | Secondary amine, primary alcohol | Primary alcohol |
| Lipophilicity (Predicted) | Higher (methyl groups are hydrophobic) | Moderate (methoxy groups are polar) |
| Potential Applications | Chiral intermediates, CNS-targeted agents | Antioxidant precursors, flavorants |
Key Differences:
Bioactivity: The ethylamino group in this compound may confer basicity and enable interactions with biological targets (e.g., neurotransmitter receptors), whereas 3-(3,4-Dimethoxyphenyl)propan-1-ol lacks such functionality.
Synthetic Utility : The amine group in the target compound allows for further derivatization (e.g., salt formation, coupling reactions), offering broader utility in medicinal chemistry than the alcohol-only analog .
Research Findings and Limitations
No direct comparative studies or pharmacological data for this compound were identified in the provided evidence. However, structural analogs like 3-(3,4-Dimethoxyphenyl)propan-1-ol are documented as intermediates in fine chemical synthesis, suggesting that the target compound may share similar scalability challenges (e.g., purification of stereoisomers) .
Critical Gaps:
- Pharmacokinetic Data : Absence of solubility, bioavailability, or metabolic stability studies for either compound.
- Biological Activity: No in vitro or in vivo data to validate hypothesized receptor interactions.
Biological Activity
2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol, with the molecular formula C13H21NO, is an organic compound that has garnered attention for its potential biological activities. This compound features a dimethylphenyl group linked to an ethylamino chain and a propanol group, suggesting diverse chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by:
- Molecular Formula : C13H21NO
- Molecular Weight : 221.32 g/mol
- Structural Features : Hydroxyl group (-OH), ethylamino group, and a dimethylphenyl moiety.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing neurotransmitter systems such as dopamine and serotonin pathways.
Biological Activity Overview
Research indicates several key areas where this compound exhibits biological activity:
1. Neuropharmacological Effects
Studies suggest that compounds structurally similar to this compound may interact with dopamine receptors, particularly D3 receptors. For example, compounds that promote D3 receptor-mediated signaling have shown neuroprotective effects in models of neurodegeneration .
2. Anti-inflammatory Properties
There is preliminary evidence suggesting that the compound may possess anti-inflammatory properties. It has been investigated for its potential to modulate inflammatory pathways through enzyme inhibition .
3. Analgesic Effects
The compound's structural similarity to known analgesics raises the possibility of pain-relieving properties. Its interaction with pain pathways warrants further investigation into its efficacy as an analgesic agent.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dimethylmethcathinone (DMMC) | Similar phenyl structure | Stimulant effects; potential for abuse |
| 1-(3,4-Dimethylphenyl)-2-methylaminopropan-1-ol | Methyl instead of hydroxyl group | Altered receptor binding profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
